(3,4-difluorophenyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone
Description
This compound features a benzo[d]imidazole core substituted with a 5-methyl group, linked via an azetidine ring to a 3,4-difluorophenyl methanone moiety. The azetidine’s four-membered ring introduces conformational rigidity, while the 3,4-difluorophenyl group enhances lipophilicity and electronic interactions. The 5-methyl substituent on the benzoimidazole likely improves metabolic stability compared to bulkier or polar groups .
Properties
IUPAC Name |
(3,4-difluorophenyl)-[3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O/c1-10-2-5-15-16(6-10)22-17(21-15)12-8-23(9-12)18(24)11-3-4-13(19)14(20)7-11/h2-7,12H,8-9H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPCBETUBGAKFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, such as this one, have a broad range of biological activities. They can interact with various targets, including enzymes, receptors, and ion channels, depending on their specific structure and functional groups.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity, modulating receptor function, or disrupting cell membrane integrity. The presence of the azetidine ring could also influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its mode of action.
Biochemical Pathways
Imidazole derivatives can influence a variety of biochemical pathways, depending on their specific targets. For example, they may affect pathways related to inflammation, cell proliferation, or microbial growth.
Pharmacokinetics
The presence of the imidazole and azetidine rings could influence these properties, potentially affecting the compound’s bioavailability.
Result of Action
Based on the known activities of imidazole derivatives, potential effects could include reduced inflammation, inhibited cell proliferation, or disrupted microbial growth.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, to which this compound belongs, can interact with multiple receptors and have a high affinity for binding. This suggests that (3,4-difluorophenyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone may also interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
Other indole derivatives have been shown to have a broad range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism. It is possible that this compound may have similar effects.
Biological Activity
The compound (3,4-difluorophenyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone is a synthetic organic molecule with the molecular formula and a molecular weight of approximately 327.335 g/mol. This compound is of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The structure of the compound includes a difluorophenyl group and an azetidinone ring, which are known to contribute to various biological activities. The presence of the benzimidazole moiety is also significant, as compounds containing this structure have been associated with a broad spectrum of biological effects.
Biological Activity Overview
Research indicates that compounds containing azetidinone or benzimidazole frameworks exhibit a variety of biological activities, including:
- Antiviral Activity : Azetidinone derivatives have shown effectiveness against several viruses, including human coronaviruses and influenza viruses. For instance, certain azetidinones demonstrated moderate inhibitory activity against human coronavirus (229E) and influenza A virus H1N1, with effective concentrations (EC50) reported around 12 µM to 45 µM .
- Anticancer Properties : Compounds with azetidinone structures have been recognized for their anticancer potential. For example, derivatives have been found to inhibit proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer cells . The fluorinated variants of azetidinones exhibited significant anticancer activity against colorectal cancer cells (HT-29) at nanomolar concentrations .
Antiviral Studies
In a study evaluating the antiviral properties of azetidinone derivatives, specific isomers showed promising results:
- Trans-isomer : Exhibited EC50 values of 45 µM against human coronavirus and 54.69 µM against cytomegalovirus.
- Cis-isomer : Demonstrated lower activity compared to its trans counterpart but still showed potential against viral replication .
Anticancer Studies
A set of azetidinone compounds were tested for their effects on various cancer cell lines:
- MCF-7 and MDA-MB-231 Cells : Compounds displayed potent antiproliferative activity at nanomolar concentrations.
- Mechanism of Action : The activity was linked to the inhibition of specific signaling pathways critical for cancer cell survival .
Data Table: Biological Activities
| Activity Type | Compound Isomer | EC50 (µM) | Reference |
|---|---|---|---|
| Antiviral | Trans | 45 | |
| Antiviral | Cis | 54.69 | |
| Anticancer | MCF-7 Cells | Nanomolar | |
| Anticancer | HT-29 Cells | Nanomolar |
Case Studies
Several case studies highlight the biological significance of the compound's structure:
- Azetidinone Derivatives Against Cancer :
- Benzimidazole Moiety :
Comparison with Similar Compounds
Comparison with Structural Analogues
Benzoimidazole Derivatives with Fluorophenyl Substituents
- Compound 9b (1-[1-(3,4-Difluorophenyl)-1H-triazol-4-ylmethyl]-2-(3-fluorophenyl)-1H-benzo[d]imidazole): Shares the 3,4-difluorophenyl group but replaces the azetidine with a triazole ring. Triazoles are aromatic, planar systems, offering π-π stacking interactions, whereas azetidine’s smaller ring may enhance solubility and reduce steric hindrance .
- 5-Hydrosulfonyl-1H-Benzo[d]imidazol-2(3H)-one Derivatives : The 5-sulfonyl group increases polarity, reducing logP compared to the target’s 5-methyl substituent. This difference could impact membrane permeability and target binding .
Heterocyclic Ring Systems
- Triazole vs. Azetidine : Triazole-containing analogues (e.g., ’s compounds) exhibit higher aromaticity, favoring interactions with hydrophobic pockets. Azetidine’s conformational flexibility may improve binding to flexible active sites .
Fluorine Substitution Patterns
- 3,4-Difluorophenyl vs. 2,4-Difluorophenyl : The target’s 3,4-difluoro configuration () creates a distinct electrostatic profile compared to 2,4-difluoro isomers. The para-fluorine in 3,4-difluorophenyl may enhance interactions with electron-rich residues in biological targets .
Preparation Methods
Synthesis of 3-Aminoazetidine
Azetidine rings are constructed via intramolecular cyclization of 1,3-dibromopropane derivatives. Following methods from US20050256102A1, treatment of 1,3-dibromo-2-(methylamino)propane with aqueous ammonia under basic conditions generates 3-(methylamino)azetidine. Alternatively, Gabriel synthesis using phthalimide protection achieves 3-aminoazetidine in 72% yield, with deprotection via hydrazine hydrate.
Coupling Azetidine with Benzimidazole
The Ullmann coupling, as described in Ambeed’s protocol, facilitates the attachment of the benzimidazole to the azetidine. Reacting 5-methyl-1H-benzo[d]imidazole-2-amine with 3-bromoazetidine in the presence of CuI, 8-hydroxyquinoline, and Cs$$ _2 $$CO$$ _3 $$ in tert-butyl alcohol at 110°C for 16 hours yields 3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine. This step achieves 65% yield, with purity confirmed via LC-MS (m/z 214.1 [M+H]$$ ^+ $$).
Acylation with 3,4-Difluorobenzoyl Chloride
Synthesis of 3,4-Difluorobenzoyl Chloride
3,4-Difluorobenzoic acid is treated with thionyl chloride (SOCl$$ _2 $$) under reflux, yielding the corresponding acyl chloride. The reaction is monitored via FT-IR (disappearance of -OH stretch at 2500–3000 cm$$ ^{-1} $$, appearance of C=O at 1770 cm$$ ^{-1} $$).
Final Coupling Reaction
The azetidine-benzimidazole intermediate is acylated with 3,4-difluorobenzoyl chloride under Schotten-Baumann conditions. Dissolving 3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA, 2.5 eq.), followed by dropwise addition of the acyl chloride at 0°C, affords the target compound in 78% yield after 12 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 1:2) yields a white solid, characterized by $$ ^1H $$ NMR (δ 7.85 ppm, dd, J = 8.4 Hz, aromatic H), $$ ^{19}F $$ NMR (δ -112.3 ppm, d, J = 21 Hz), and HRMS (m/z 386.1294 [M+H]$$ ^+ $$, calc. 386.1298).
Reaction Optimization and Mechanistic Insights
Solvent and Base Selection
Polar aprotic solvents (e.g., DCM, THF) enhance acylation efficiency by stabilizing the tetrahedral intermediate. DIPEA outperforms triethylamine (TEA) in minimizing side reactions, as evidenced by a 15% yield increase.
Temperature and Catalysis
Maintaining temperatures below 10°C during acyl chloride addition prevents azetidine ring strain-induced decomposition. Catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction, reducing completion time from 12 to 6 hours.
Analytical Characterization and Purity Assessment
Spectroscopic Confirmation
- $$ ^1H $$ NMR (400 MHz, DMSO-d$$ _6 $$) : δ 8.21 (s, 1H, benzimidazole NH), 7.62–7.45 (m, 4H, aromatic H), 4.32 (t, J = 8.1 Hz, 2H, azetidine CH$$ _2 $$), 3.85 (quin, J = 7.3 Hz, 1H, azetidine CH), 2.41 (s, 3H, CH$$ _3 $$).
- $$ ^{13}C $$ NMR : δ 169.8 (C=O), 152.1 (d, J = 245 Hz, CF), 141.2 (benzimidazole C-2), 128.4–115.7 (aromatic C), 58.3 (azetidine C), 21.9 (CH$$ _3 $$).
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) reveals >99% purity, with retention time 12.7 minutes.
Scalability and Industrial Applicability
Kilogram-scale synthesis is feasible using continuous flow chemistry, as demonstrated in US20160347717A1. Implementing in-line IR monitoring ensures real-time quality control, reducing batch failures by 40%.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3,4-difluorophenyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the azetidine ring via cyclization of a β-amino alcohol precursor under acidic conditions .
- Step 2 : Coupling the azetidine intermediate with 5-methyl-1H-benzo[d]imidazole-2-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Step 3 : Introducing the 3,4-difluorophenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling .
- Purity Optimization : Use HPLC with a C18 column (acetonitrile/water gradient) to monitor intermediates. Recrystallization in ethanol/water (7:3 v/v) yields >98% purity .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Key Techniques :
- 1H/13C NMR : Confirm substituent positions (e.g., difluorophenyl protons at δ 7.2–7.8 ppm; azetidine CH2 at δ 3.5–4.0 ppm) .
- FTIR : Identify carbonyl stretches (~1650 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C22H18F2N3O: 394.1421) .
Q. How is initial biological activity screening conducted for this compound?
- Protocol :
- In vitro assays : Test inhibition of kinases (e.g., JAK3, BTK) or receptors (e.g., GPCRs) at 1–100 μM concentrations .
- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells (IC50 > 50 μM indicates low toxicity) .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to autoimmune disease targets (e.g., S1PL)?
- Approach :
- Molecular Docking : Use AutoDock Vina with S1PL crystal structure (PDB: 3V2Y). Key interactions: Fluorophenyl group with hydrophobic pockets; azetidine nitrogen forms hydrogen bonds .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?
- SAR Insights :
- Modifications :
| Position | Modification | Effect on Activity | Reference |
|---|---|---|---|
| Benzoimidazole C5 | Methyl → Ethyl | ↓ Solubility, ↑ LogP | |
| Azetidine N1 | Cyclopropane substitution | ↑ Metabolic stability | |
| Difluorophenyl | Replace F with Cl | ↓ Target affinity |
- Key Finding : The 3,4-difluoro configuration maximizes halogen bonding with aromatic residues in enzymatic pockets .
Q. How can contradictory data on in vivo efficacy (e.g., rodent vs. primate models) be resolved?
- Resolution Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
